molecular formula C12H22N2O5S B2557405 Methyl 1-imino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxothiane-4-carboxylate CAS No. 2378502-11-3

Methyl 1-imino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxothiane-4-carboxylate

Cat. No.: B2557405
CAS No.: 2378502-11-3
M. Wt: 306.38
InChI Key: CLDCRNPAMQIPJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-imino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxothiane-4-carboxylate is a heterocyclic compound featuring a thiane (saturated six-membered sulfur-containing ring) backbone. Key functional groups include:

  • (2-Methylpropan-2-yl)oxycarbonylamino (Boc-protected amino group): Enhances solubility and stability during synthetic processes .
  • Methyl ester: Facilitates derivatization or hydrolysis to carboxylic acid.

Properties

IUPAC Name

methyl 1-imino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxothiane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5S/c1-11(2,3)19-10(16)14-12(9(15)18-4)5-7-20(13,17)8-6-12/h13H,5-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDCRNPAMQIPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCS(=N)(=O)CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378502-11-3
Record name methyl 4-{[(tert-butoxy)carbonyl]amino}-1-imino-1-oxo-1lambda6-thiane-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Methyl 1-imino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxothiane-4-carboxylate, with the molecular formula C12H22N2O5S and a molecular weight of 306.38 g/mol, is a compound of interest in pharmaceutical research due to its potential biological activities. This article synthesizes existing research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound features a thiane ring structure, which is significant for its biological interactions. The presence of the imino group and various functional groups contributes to its reactivity and potential pharmacological effects.

PropertyValue
Molecular FormulaC12H22N2O5S
Molecular Weight306.38 g/mol
CAS Number2378502-11-3
Purity≥95%

Research indicates that this compound exhibits several biological activities, primarily through modulation of enzyme activity and interaction with biological receptors.

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains. This is hypothesized to be due to its ability to interfere with bacterial cell wall synthesis or function.
  • Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which can be beneficial in reducing oxidative stress in cells. This could have implications for conditions associated with oxidative damage.
  • Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Effects :
    • A recent study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential use as a topical antimicrobial agent.
  • Antioxidant Activity Assessment :
    • In vitro assays demonstrated that the compound scavenges free radicals effectively, comparable to known antioxidants like ascorbic acid. This suggests potential applications in formulations aimed at reducing oxidative stress-related damage.
  • Enzyme Inhibition Study :
    • Research focused on the inhibition of acetylcholinesterase (AChE), an important enzyme in neurotransmission. The compound showed promising results, with IC50 values indicating effective inhibition, which could have implications for treating neurodegenerative diseases.

Comparison with Similar Compounds

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Structural Similarities :

  • Shared Boc-protected amino group [(2-methylpropan-2-yl)oxycarbonylamino].
  • Both contain carboxylic acid derivatives (methyl ester vs. pentanoic acid).

Key Differences :

Property Methyl 1-imino-...oxothiane-4-carboxylate 5-Hydroxy-2-...pentanoic acid
Backbone Thiane ring Linear pentanoic acid chain
Functional Groups Imino-oxo, methyl ester Hydroxy, carboxylic acid
Molecular Weight (g/mol) Not available 233.26
Hazards Likely reactive due to imino-oxo group Unclassified hazards; requires standard PPE

Methyl (2S)-3,3-Dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate

Structural Similarities :

  • Boc-protected amino group.
  • Methyl ester functionality.

Key Differences :

Property Methyl 1-imino-...oxothiane-4-carboxylate Methyl (2S)-3,3-Dimethyl-...butanoate
Backbone Thiane ring Branched butanoate chain
Reactivity Potential for ring-opening reactions Steric hindrance from branched chain
Reported Applications Not available Intermediate in API synthesis

Azapeptides with Boc-Protected Groups

Compounds like (S)-N-(1-(((S)-1-(dimethylamino)-4-methyl-1-oxopentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)-...azetidine-2-carboxamide () share Boc-protected amino groups but differ in backbone complexity and pharmacological targeting.

Comparison Highlights :

  • Complexity : The thiane derivative’s heterocyclic ring may improve metabolic stability compared to linear peptides.
  • Bioactivity: Azapeptides are often protease inhibitors, while the thiane compound’s imino-oxo group could enable metal chelation or catalysis .

Research Findings and Stability Data

Stability and Reactivity

  • Thiane Derivative: The imino-oxo group may decompose under strong oxidizing conditions, analogous to nitrogen oxides (NOx) generation in related Boc-protected compounds .
  • Pentanoic Acid Derivative: Stable at 10–25°C but incompatible with strong oxidizers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.